molecular formula C19H18BrP B156084 (2H3)Methyltriphenylphosphonium bromide CAS No. 1787-44-6

(2H3)Methyltriphenylphosphonium bromide

Cat. No. B156084
CAS RN: 1787-44-6
M. Wt: 360.2 g/mol
InChI Key: LSEFCHWGJNHZNT-NIIDSAIPSA-M
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Description

Methyltriphenylphosphonium bromide is an organophosphorus compound with potential use as a precursor and a solvent in organic synthesis . It is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent .


Synthesis Analysis

Methyltriphenylphosphonium bromide is prepared by treating triphenylphosphine with methyl bromide . It is also used in the synthesis of phosphonium hexatungstate complexes .


Molecular Structure Analysis

The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP . It is the bromide salt of a phosphonium cation .


Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It is also used in the synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system .


Physical And Chemical Properties Analysis

Methyltriphenylphosphonium bromide is a white solid that is soluble in polar organic solvents . It has a molecular weight of 357.22 . The melting point is 230-234 °C .

Scientific Research Applications

Wittig Reaction

Methyl-d3-triphenylphosphonium bromide is widely used for methylenation via the Wittig reaction. This reaction is a common method for the synthesis of alkenes from aldehydes or ketones using phosphonium ylides .

Synthesis of Benzazepine Ring System

It has been employed in the synthesis of an enyne, which, through ring-closing metathesis, provided a benzazepine ring system. This showcases its role in complex organic synthesis .

Proteomics Research

This compound is also used in proteomics research, indicating its utility in the study of proteins and their functions .

Safety And Hazards

Methyltriphenylphosphonium bromide is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Methyltriphenylphosphonium bromide is a key reagent in many chemical reactions and its use in the synthesis of new compounds is an active area of research . Its role in the synthesis of phosphonium hexatungstate complexes suggests potential applications in materials science .

properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEFCHWGJNHZNT-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170527
Record name (2H3)Methyltriphenylphosphonium bromide
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Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H3)Methyltriphenylphosphonium bromide

CAS RN

1787-44-6
Record name Phosphonium, methyl-d3-triphenyl-, bromide (1:1)
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Record name (2H3)Methyltriphenylphosphonium bromide
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Record name (2H3)Methyltriphenylphosphonium bromide
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Record name [2H3]methyltriphenylphosphonium bromide
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Q & A

Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?

A1: (2H3)Methyltriphenylphosphonium bromide is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of (2H3)Methyltriphenylphosphonium bromide, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].

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